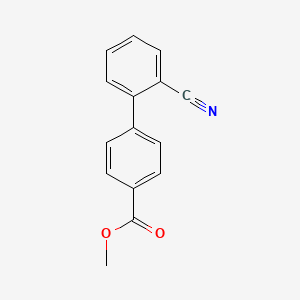

Methyl 4-(2-cyanophenyl)benzoate

説明

Methyl 4-(2-cyanophenyl)benzoate (IUPAC name: methyl 4-(2-cyanophenyl)benzoate) is an aromatic ester with the molecular formula C₁₅H₁₁NO₂ and a molecular weight of 237.25 g/mol . Its structure comprises a methyl benzoate core substituted at the para position with a 2-cyanophenyl group, forming a biphenyl system. Key functional groups include an ester (-COOCH₃) and a nitrile (-C≡N), both of which influence its electronic and steric properties.

The compound’s SMILES string (COC(=O)c1ccc(cc1)c2ccccc2C#N) and InChIKey (ZSTFCQLEIZCGLE-UHFFFAOYSA-N) are critical identifiers for computational and experimental studies .

特性

IUPAC Name |

methyl 4-(2-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO2/c1-18-15(17)12-8-6-11(7-9-12)14-5-3-2-4-13(14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTFCQLEIZCGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50362685 | |

| Record name | Methyl 4-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89900-98-1 | |

| Record name | Methyl 4-(2-cyanophenyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50362685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-cyanophenyl)benzoate typically involves the esterification of 4-(2-cyanophenyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . Another method involves the use of diazomethane, where benzoic acid reacts with diazomethane in an ether solution to produce the ester .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, has been explored to enhance the efficiency and environmental sustainability of the process .

化学反応の分析

Types of Reactions: Methyl 4-(2-cyanophenyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the nitrile group.

Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 4-(2-carboxyphenyl)benzoic acid.

Reduction: 4-(2-aminophenyl)benzoate.

Substitution: Halogenated derivatives of the original compound.

科学的研究の応用

Organic Synthesis

Intermediates in Chemical Reactions

Methyl 4-(2-cyanophenyl)benzoate serves as a crucial intermediate in the synthesis of complex organic molecules. It can undergo various chemical transformations, including:

- Oxidation : This process converts the compound into corresponding carboxylic acids, which are valuable in further synthetic routes.

- Reduction : The cyano group can be reduced to an amine group, expanding the compound's utility in synthesizing amine derivatives.

- Substitution Reactions : The fluorine atom in related compounds can be substituted with nucleophiles, allowing for the formation of diverse benzoate derivatives .

Medicinal Chemistry

Antitumor Activity

Recent studies have indicated that methyl 4-(2-cyanophenyl)benzoate exhibits significant antitumor activity. Compounds derived from this structure have been investigated for their potential to inhibit matrix metalloproteinases (MMPs), which are involved in cancer metastasis. For instance, derivatives of this compound have shown promising results in inhibiting tumor growth and progression .

Drug Development

The compound is also a precursor for developing pharmaceuticals targeting various diseases, including cardiovascular conditions and neurological disorders. Its structural features make it suitable for modifications that enhance biological activity and selectivity against specific targets .

Materials Science

Liquid Crystals and Specialty Chemicals

Methyl 4-(2-cyanophenyl)benzoate is used in synthesizing liquid crystal materials due to its unique molecular structure, which allows for specific alignment properties essential in display technologies. The compound's derivatives are also employed in producing specialty chemicals that require precise thermal and optical properties .

Table: Summary of Key Applications

作用機序

The mechanism of action of Methyl 4-(2-cyanophenyl)benzoate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Methyl 4-(2-cyanophenyl)benzoate belongs to a broader class of substituted benzoate esters. Below, it is compared with analogs from recent studies to highlight structural, synthetic, and functional differences.

Structural and Functional Group Analysis

A series of methyl benzoate derivatives with quinoline-piperazine moieties (e.g., compounds C1–C7 in ) share the methyl benzoate core but differ in substituents and appended groups. For example:

*Molecular weights for C1–C7 are estimated based on their structural descriptors in .

- Key Differences: Complexity: Methyl 4-(2-cyanophenyl)benzoate lacks the extended quinoline-piperazine scaffold present in C1–C7, resulting in a simpler structure and lower molecular weight. Substituent Effects: The nitrile group in Methyl 4-(2-cyanophenyl)benzoate is electron-withdrawing, whereas C6’s methoxy group is electron-donating. Halogen substituents (e.g., bromo in C2, chloro in C3) introduce steric bulk and polarizability .

Physicochemical Properties

While experimental data (e.g., solubility, melting points) are unavailable for Methyl 4-(2-cyanophenyl)benzoate, inferences can be drawn:

- Hydrogen Bonding : The nitrile may act as a weak hydrogen-bond acceptor, unlike halogens or methoxy groups in C1–C7, which lack such capability .

生物活性

Methyl 4-(2-cyanophenyl)benzoate is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Synthesis

Methyl 4-(2-cyanophenyl)benzoate can be synthesized through various methods, including Suzuki–Miyaura coupling reactions. A study reported its synthesis with yields ranging from 2% to 52%, depending on the reaction conditions used . The compound's structure can be confirmed through nuclear magnetic resonance (NMR) spectroscopy, which provides specific chemical shifts corresponding to its molecular components.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 4-(2-cyanophenyl)benzoate. It has demonstrated moderate to good activity against various bacterial strains. For instance, a series of derivatives synthesized from related compounds displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives achieving notable efficacy against Escherichia coli and Pseudomonas aeruginosa .

Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal activity. In vitro assays showed that methyl 4-(2-cyanophenyl)benzoate exhibited potent effects against protozoan parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis indicated that specific substitutions on the phenyl ring significantly enhanced its potency, with IC50 values lower than 0.070 µM for some derivatives .

Case Studies

- Antimicrobial Efficacy : A study involving a series of synthesized urea derivatives, including methyl 4-(2-cyanophenyl)benzoate, showed promising results against various bacterial strains. The most active compounds contained electron-withdrawing groups, which improved their antibacterial properties .

- Antiprotozoal Screening : In a comparative study against known antiprotozoal agents, methyl 4-(2-cyanophenyl)benzoate derivatives were found to be more effective than traditional treatments, particularly when modified with electron-withdrawing substituents .

Table 1: Antimicrobial Activity of Methyl 4-(2-Cyanophenyl)benzoate Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Methyl 4-(2-cyanophenyl)benzoate | E. coli | 16 µg/mL |

| Methyl 4-(2-cyanophenyl)benzoate | P. aeruginosa | 32 µg/mL |

| Urea Derivative A | E. coli | 8 µg/mL |

| Urea Derivative B | P. aeruginosa | 16 µg/mL |

Table 2: Antiprotozoal Activity of Methyl 4-(2-Cyanophenyl)benzoate Derivatives

| Compound | Protozoan Species | IC50 (µM) |

|---|---|---|

| Methyl 4-(2-cyanophenyl)benzoate | E. histolytica | <0.050 |

| Methyl 4-(2-cyanophenyl)benzoate | G. intestinalis | <0.070 |

| Methyl 4-(2-cyanophenyl)benzoate | T. vaginalis | <0.070 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。